molecular formula C6H6FeO4 B8471883 Iron(2+) acrylate CAS No. 76034-19-0

Iron(2+) acrylate

Cat. No. B8471883
M. Wt: 197.95 g/mol
InChI Key: GNOZLGOOOBMHRC-UHFFFAOYSA-L
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Patent
US04069242

Procedure details

No. 10 - Iron acrylate was prepared by heating 5 g. of iron powder with 100 g. of glacial acrylic acid at 100° C. for 2 hrs. The solution was cooled and filtered to remove any undissolved iron. Analysis showed the solution to contain 1.2% by weight of iron.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Fe:1].[C:2]([OH:6])(=[O:5])[CH:3]=[CH2:4]>>[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[Fe+2:1].[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating 5 g
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any undissolved iron

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Fe+2].C(C=C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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